molecular formula C14H17ClF4N2O2 B2749704 2-(2-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396806-86-2

2-(2-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2749704
CAS No.: 1396806-86-2
M. Wt: 356.75
InChI Key: ARKIYNBJSZVDGR-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound featuring a fluorinated phenoxy group linked to a piperazine-substituted ethanone scaffold.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O2.ClH/c15-11-3-1-2-4-12(11)22-9-13(21)20-7-5-19(6-8-20)10-14(16,17)18;/h1-4H,5-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKIYNBJSZVDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)COC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide an overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a fluorophenoxy group and a piperazine moiety. The presence of trifluoroethyl enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its potential as an anticonvulsant and its interactions with neurotransmitter systems.

Anticonvulsant Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticonvulsant properties. For example, a series of related compounds were synthesized and tested for their efficacy in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. One such derivative demonstrated considerable anticonvulsant activity mediated by benzodiazepine receptors, suggesting a possible mechanism involving modulation of GABAergic transmission .

The exact mechanism through which this compound exerts its effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with multiple neurotransmitter systems, including:

  • GABA Receptors : Potentially enhancing GABAergic activity.
  • Serotonin Receptors : Modulating serotonergic pathways which are known to influence mood and anxiety.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Screening A derivative showed significant anticonvulsant activity in PTZ and MES models, indicating potential therapeutic use in epilepsy .
Neurotransmitter Interaction Preliminary data suggest interactions with serotonin receptors may contribute to anxiolytic effects .
Toxicology Assessments Evaluations indicated a favorable safety profile at therapeutic doses in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-Ethanone Derivatives

Compound Name Phenoxy/Aryloxy Substituent Piperazine Substituent Key Properties/Applications References
Target Compound : 2-(2-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone HCl 2-Fluorophenoxy 2,2,2-Trifluoroethyl Hypothesized enhanced metabolic stability due to trifluoroethyl; potential CNS activity Inferred
2-(4-Chlorophenoxy)-1-[4-(2-hydroxyethyl)-piperazin-1-yl]-ethanone HCl 4-Chlorophenoxy 2-Hydroxyethyl Lower lipophilicity (hydroxyethyl); possible solubility in polar solvents
2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone HCl Cyclohexyl Furan-2-yl-hydroxyethyl Bulky furan group may hinder membrane permeability; used in fragment-based drug screening
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-[4-(phenylthio)phenyl]ethanone diHCl 4-(Phenylthio)phenyl 2-Hydroxyethyl Thioether linkage increases electron density; dihydrochloride salt improves crystallinity
2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime 4-Fluorophenyl Benzhydryl Oxime derivative with fluorophenyl; likely targets GPCRs or kinases

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroethyl group in the target compound contrasts with hydroxyethyl substituents in analogs (e.g., ), which may reduce metabolic oxidation but increase steric hindrance. Fluorophenoxy (target) vs. chlorophenoxy () or phenylthio () alters electronic profiles, affecting receptor binding or solubility.

Fluorophenoxy substituents increase lipophilicity (logP ~2.5–3.0 estimated) relative to polar hydroxyethyl analogs, favoring CNS penetration .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related arylpiperazines, such as coupling 2-fluorophenoxyacetic acid with 4-(2,2,2-trifluoroethyl)piperazine via carbodiimide-mediated amidation (similar to ).

Research Findings and Limitations

  • Lack of Direct Data: No explicit pharmacological or crystallographic data were found for the target compound in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Q & A

Basic: What are the key structural features and physicochemical properties of 2-(2-Fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride?

The compound contains a fluorophenoxy group attached to an ethanone backbone, a piperazine ring substituted with a trifluoroethyl group, and a hydrochloride salt. Key properties include:

  • Molecular formula : Likely C₁₅H₁₆F₄N₂O₂·HCl (inferred from analogous structures in ).
  • Key functional groups : Fluorinated aromatic ether, ketone, tertiary amine.
  • Spectroscopic signatures : Use NMR (¹H/¹³C) to confirm aromatic protons (δ 6.8–7.5 ppm) and trifluoroethyl groups (δ 2.8–3.5 ppm for CH₂CF₃). IR can verify carbonyl (1700–1750 cm⁻¹) and amine (2500–3000 cm⁻¹) stretches .

Advanced: How can the synthesis of this compound be optimized to improve yield and purity?

Optimization strategies include:

  • Reaction time/temperature : Extend reflux duration (e.g., 12–24 hours for amine coupling) to ensure complete conversion, as seen in piperazine-based syntheses ().
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution between fluorophenol and ethanone intermediates.
  • Purification : Employ silica gel chromatography with gradients of EtOAc/petroleum ether (1:1 to 3:1) to isolate the hydrochloride salt .

Data Contradiction: How should researchers address discrepancies in reported reaction yields for similar piperazine derivatives?

Potential solutions:

  • Control degradation : Use continuous cooling during synthesis (e.g., ice baths) to minimize thermal decomposition of labile intermediates ().
  • Analytical validation : Cross-validate yields using HPLC-MS to detect impurities and quantify unreacted starting materials.
  • Replicate conditions : Standardize solvent purity (e.g., anhydrous ethanol) and moisture-free environments to reduce variability in nucleophilic reactions .

Analytical Methods: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Resolve the hydrochloride salt’s crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., trifluoroacetate interactions in ).
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected ~380–400 g/mol) and detect isotopic patterns from fluorine/chlorine.
  • ¹⁹F NMR : Quantify fluorinated groups (e.g., CF₃ at δ -60 to -70 ppm) and assess purity .

Structure-Activity Relationship (SAR): How do modifications to the fluorophenoxy or trifluoroethyl groups impact biological activity?

  • Fluorophenoxy substitution : Replacing 2-fluorophenoxy with 4-fluorophenoxy ( ) may alter receptor binding due to steric/electronic effects.
  • Trifluoroethyl vs. ethylpiperazine : The CF₃ group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs ( ).
  • Hydrochloride salt formation : Improves solubility for in vitro assays but may affect membrane permeability in cell-based studies .

Mechanism of Action: What computational methods are used to predict this compound’s biological targets?

  • Molecular docking : Screen against kinase or GPCR targets using software like AutoDock Vina. Focus on piperazine’s amine group for hydrogen bonding (e.g., with ATP-binding pockets).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical interactions (e.g., fluorophenyl π-stacking).
  • Enzyme inhibition assays : Use kinetic assays (e.g., fluorescence polarization) to measure IC₅₀ values for target enzymes .

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